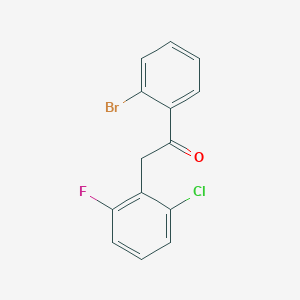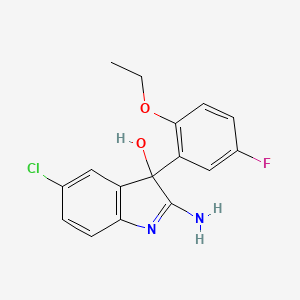
2-amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)-3H-indol-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)-3H-indol-3-ol, also known as 2-ACFEP, is an indole-based compound used in scientific research. It has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Properties
Histochemical Applications : Björklund and Stenevi (1970) demonstrated the use of acid catalysis in the formaldehyde condensation reaction for sensitive histochemical demonstration of tryptamines and phenylethylamines, highlighting the specificity for indolylethylamines and methoxylated phenylethylamines due to acid-catalyzed Pictet-Spengler reactions (Björklund & Stenevi, 1970).
Antimalarial Activity : Werbel et al. (1986) explored the synthesis, antimalarial activity, and quantitative structure-activity relationships of a series of compounds, demonstrating the potential for chemical modifications to enhance antimalarial potency, which encourages further clinical trials (Werbel et al., 1986).
Intermolecular Interactions : Shukla et al. (2014) synthesized biologically active 1,2,4-triazole derivatives, analyzing their crystal structures and intermolecular interactions, which provides insights into the design of molecules with optimized properties (Shukla et al., 2014).
Pharmacological Applications
- Antitumor and Antimicrobial Agents : A diverse array of synthesized compounds based on the core structure of 2-amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)-3H-indol-3-ol and related frameworks has shown potent antiproliferative, antitumor, and antimicrobial activities. This includes compounds targeting tubulin polymerization, demonstrating the potential for developing new therapeutic agents (Romagnoli et al., 2006), (Xiong et al., 2009).
Material Science Applications
- Fluorescence Probes and Sensors : The manipulation of the chemical structure of related compounds to include fluorophores has enabled the creation of materials with unique optical properties, such as dual fluorescence effects and significant shifts in fluorescence emission spectra. These materials find applications in fluorescence probes and sensors, offering tools for biological and chemical analysis (Budziak et al., 2019).
Propiedades
IUPAC Name |
2-amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)indol-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O2/c1-2-22-14-6-4-10(18)8-12(14)16(21)11-7-9(17)3-5-13(11)20-15(16)19/h3-8,21H,2H2,1H3,(H2,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZAOHTZCMKRJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)F)C2(C3=C(C=CC(=C3)Cl)N=C2N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-chloro-3-(2-ethoxy-5-fluorophenyl)-3H-indol-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

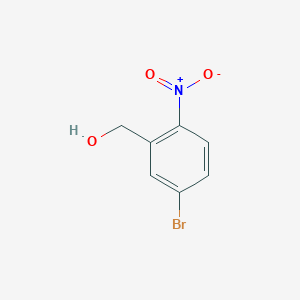
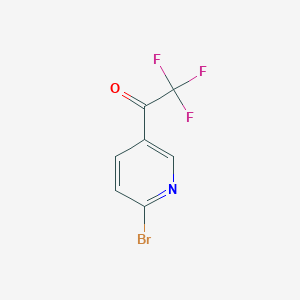
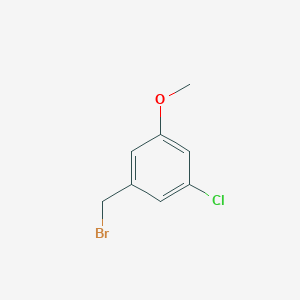
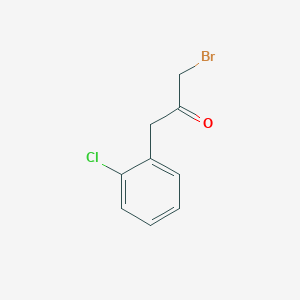
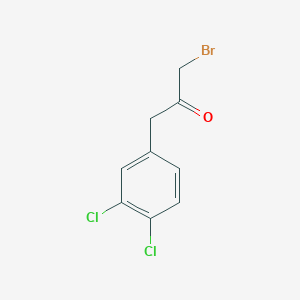

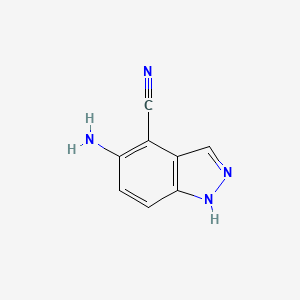
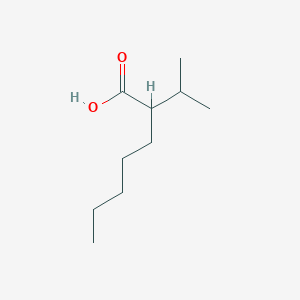
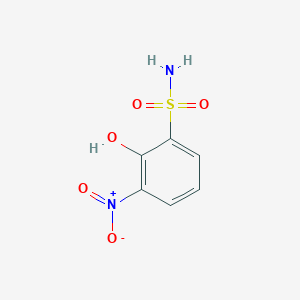

![(1R,4R,5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1523661.png)

